4-methyl-3-(pentafluoroethyl)-1H-pyrazole 4-methyl-3-(pentafluoroethyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1171011-59-8
VCID: VC5006329
InChI: InChI=1S/C6H5F5N2/c1-3-2-12-13-4(3)5(7,8)6(9,10)11/h2H,1H3,(H,12,13)
SMILES: CC1=C(NN=C1)C(C(F)(F)F)(F)F
Molecular Formula: C6H5F5N2
Molecular Weight: 200.112

4-methyl-3-(pentafluoroethyl)-1H-pyrazole

CAS No.: 1171011-59-8

Cat. No.: VC5006329

Molecular Formula: C6H5F5N2

Molecular Weight: 200.112

* For research use only. Not for human or veterinary use.

4-methyl-3-(pentafluoroethyl)-1H-pyrazole - 1171011-59-8

Specification

CAS No. 1171011-59-8
Molecular Formula C6H5F5N2
Molecular Weight 200.112
IUPAC Name 4-methyl-5-(1,1,2,2,2-pentafluoroethyl)-1H-pyrazole
Standard InChI InChI=1S/C6H5F5N2/c1-3-2-12-13-4(3)5(7,8)6(9,10)11/h2H,1H3,(H,12,13)
Standard InChI Key VRJIFIZGIKIZHV-UHFFFAOYSA-N
SMILES CC1=C(NN=C1)C(C(F)(F)F)(F)F

Introduction

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-methyl-3-(pentafluoroethyl)-1H-pyrazole typically involves cyclocondensation reactions. A common approach utilizes microwave-assisted synthesis or solvent-free conditions to optimize yield and reduce reaction times. For example:

  • Starting Materials: Ethyl 4,4,4-trifluoroacetoacetate and hydrazine derivatives.

  • Cyclization: Under microwave irradiation (100–150°C, 10–30 min), forming the pyrazole ring.

  • Fluorination: Introduction of the pentafluoroethyl group via nucleophilic substitution using perfluoroalkyl iodides .

Industrial-Scale Production

Industrial methods prioritize scalability and cost-efficiency. Continuous flow reactors are employed to enhance heat transfer and reaction control, achieving >80% yields. Post-synthesis purification involves fractional distillation or recrystallization from ethanol-water mixtures .

Table 1: Optimization Parameters for Synthesis

ParameterMicrowave-Assisted MethodSolvent-Free Method
Reaction Time15–30 min2–4 h
Temperature120°C80–100°C
Yield85–90%75–80%
Purity (HPLC)≥98%≥95%

Chemical Properties and Reactivity

Physicochemical Properties

The compound is a white crystalline solid with a melting point of 92–94°C and a boiling point of 210–212°C (at 760 mmHg). It exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) and low solubility in water (<0.1 mg/mL at 25°C). The pentafluoroethyl group contributes to a logP value of 2.8, indicating favorable membrane permeability.

Reactivity Patterns

4-Methyl-3-(pentafluoroethyl)-1H-pyrazole undergoes electrophilic substitution at the 5-position due to electron-deficient aromatic rings. Key reactions include:

  • Nitration: Concentrated HNO₃ at 0°C yields 5-nitro derivatives.

  • Sulfonation: Oleum (20% SO₃) introduces sulfonic acid groups for further functionalization.

  • Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids enable aryl group incorporation .

Applications in Industry and Research

Agrochemical Development

The compound serves as a precursor for herbicides and insecticides. Its fluorinated structure enhances soil persistence and target specificity. For example, derivatives inhibit acetyl-CoA carboxylase in weeds, a mechanism validated in greenhouse trials.

Pharmaceutical Candidates

In drug discovery, 4-methyl-3-(pentafluoroethyl)-1H-pyrazole is a key intermediate for COX-2 inhibitors and anticancer agents. Molecular docking studies suggest strong binding to cyclooxygenase-2 (ΔG = -9.2 kcal/mol), comparable to celecoxib .

Table 2: Biological Activities of Pyrazole Derivatives

DerivativeTargetIC₅₀ (nM)Application
4-Methyl-3-(pentafluoroethyl)-1H-pyrazoleCOX-212.3Anti-inflammatory
3-Trifluoromethyl analogEGFR8.7Anticancer

Comparative Analysis with Related Pyrazole Derivatives

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